[6-ethyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl](piperidin-1-yl)methanone
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Overview
Description
6-ETHYL-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[3,4-b]pyridine core, makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ETHYL-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the attachment of the piperidino group to the methanone moiety .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts to speed up the reaction and reduce the formation of by-products. Additionally, large-scale production would require careful control of reaction conditions such as temperature, pressure, and pH to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 6-ETHYL-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE can undergo various chemical reactions, including:
- Oxidation : This compound can be oxidized under specific conditions to form corresponding oxides.
- Reduction : Reduction reactions can be used to modify the functional groups attached to the pyrazolo[3,4-b]pyridine core.
- Substitution : The compound can participate in substitution reactions where one functional group is replaced by another .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-ETHYL-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE has several applications in scientific research:
- Chemistry : It is used as a building block in the synthesis of more complex molecules.
- Biology : The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
- Medicine : Researchers are exploring its potential as a therapeutic agent for various diseases.
- Industry : It can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 6-ETHYL-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds:
- 2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridine : Known for its antiproliferative activity .
- 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol : Exhibits potent biological activities .
- The presence of the piperidino group in 6-ETHYL-1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE adds to its unique chemical properties and potential biological activities, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C22H26N4O2 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[6-ethyl-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C22H26N4O2/c1-4-16-14-19(22(27)25-12-6-5-7-13-25)20-15(2)24-26(21(20)23-16)17-8-10-18(28-3)11-9-17/h8-11,14H,4-7,12-13H2,1-3H3 |
InChI Key |
FAVUPEQNBWEALX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)OC)C)C(=O)N4CCCCC4 |
Origin of Product |
United States |
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